![molecular formula C19H21N5O2 B6060158 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)
1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential in treating various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone has been extensively studied for its potential in treating various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has also been investigated for its role in enhancing cognitive function and memory. 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone has been shown to improve learning and memory in animal models, and it has been suggested that it may have potential as a therapeutic agent for cognitive impairment associated with aging and neurodegenerative diseases.
Wirkmechanismus
1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a selective agonist of α7 nAChRs, which are widely distributed in the central nervous system. Activation of these receptors has been shown to enhance synaptic plasticity and improve cognitive function. 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone binds to the orthosteric site of the α7 nAChR, leading to the opening of the ion channel and the influx of calcium ions. This results in the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. It has been demonstrated to enhance synaptic plasticity, increase the release of acetylcholine, and improve cognitive function in animal models. 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. It has been suggested that these effects may be mediated by the activation of α7 nAChRs, which are involved in regulating neuronal survival and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone has several advantages for laboratory experiments. It is a highly selective agonist of α7 nAChRs, which allows for the specific activation of these receptors without affecting other neurotransmitter systems. 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is also stable and can be easily synthesized, making it a useful tool for studying the role of α7 nAChRs in various physiological and pathological conditions.
However, there are also limitations to using 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone also has low solubility in water, which can make it difficult to administer in vivo. Finally, the effects of 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone may vary depending on the experimental conditions, making it important to carefully control for factors such as dose and timing.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone. One area of interest is the potential of 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone as a therapeutic agent for cognitive impairment associated with aging and neurodegenerative diseases. Further studies are needed to determine the optimal dose and administration route for 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, as well as its long-term effects on cognitive function.
Another area of interest is the role of 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone in regulating synaptic plasticity and neuronal survival. It has been suggested that 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone may have neuroprotective effects, and further studies are needed to investigate this potential therapeutic application.
Finally, there is a need for further research on the biochemical and physiological effects of 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone. Studies are needed to determine the specific mechanisms by which 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone enhances synaptic plasticity and improves cognitive function, as well as the potential side effects of long-term administration.
Synthesemethoden
The synthesis of 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone involves the reaction of 4-(2-pyrazinyl)-1-piperazinecarboxylic acid with phenyl isocyanate in the presence of triethylamine. The resulting intermediate is then treated with 2-pyrrolidinone to yield 1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone. The compound has been synthesized using various methods, including solid-phase synthesis and solution-phase synthesis.
Eigenschaften
IUPAC Name |
1-phenyl-3-(4-pyrazin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(16-6-9-24(19(16)26)15-4-2-1-3-5-15)23-12-10-22(11-13-23)17-14-20-7-8-21-17/h1-5,7-8,14,16H,6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSNPQSKQYXKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)N2CCN(CC2)C3=NC=CN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.